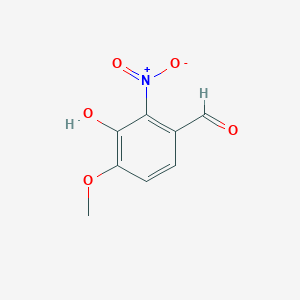

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Descripción general

Descripción

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO5 . It has a molecular weight of 197.15 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 . This indicates the presence of a methoxy group (-OCH3), a hydroxy group (-OH), and a nitro group (-NO2) on the benzene ring, along with an aldehyde group (-CHO).Physical and Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Atmospheric Pollution Research

The study by Liu, Wen, and Wu (2017) explored the reaction of coniferyl alcohol with NO3 radicals, identifying products like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This research sheds light on the chemical behavior of compounds like 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in atmospheric pollution, particularly related to wood smoke emissions (Liu, Wen, & Wu, 2017).

Molecular Structure and Vibrational Spectra

Nataraj, Balachandran, and Karthick (2011) conducted a study focusing on the molecular structure and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, using techniques like FT-IR and FT-Raman spectroscopy. This research contributes to the understanding of the structural and spectroscopic properties of similar nitrobenzaldehyde derivatives (Nataraj, Balachandran, & Karthick, 2011).

Photocatalysis and Oxidation

Marotta et al. (2013) investigated the photocatalytic oxidation of hydroxybenzyl alcohols using TiO2 and Cu(II) under simulated solar radiation. This study highlights the application of this compound in photocatalysis, particularly in the oxidation of related aromatic alcohols (Marotta et al., 2013).

Crystal Structure Analysis

Ren and Jian (2008) reported on the crystal structure of a compound derived from 2-nitrobenzaldehyde, contributing to the field of crystallography and the understanding of molecular configurations of nitrobenzaldehyde derivatives (Ren & Jian, 2008).

Chemical Synthesis and Characterization

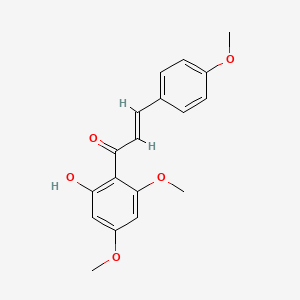

Putri, Soewandi, and Budiati (2019) focused on synthesizing chalcone derivatives from acetophenone and 2-nitrobenzaldehyde, demonstrating the role of compounds like this compound in synthetic chemistry and their potential in various applications (Putri, Soewandi, & Budiati, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds often interact with enzymes or receptors in the body, altering their function .

Mode of Action

It’s known that similar nitrobenzaldehyde compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that similar compounds can participate in reactions catalyzed by copper (ii) triflate in the presence of a chiral bisoxazoline ligand .

Result of Action

It’s known that similar compounds can be used in the preparation of o-nitrolignin monomers as readily degradable lignin-generation agents for plants and degradation of lignin under uv irradiation .

Análisis Bioquímico

Biochemical Properties

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde has been found to interact with various enzymes and proteins. For instance, it has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . The nature of these interactions is complex and often involves the formation of covalent bonds .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. This includes its stability, degradation, and long-term effects on cellular function

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

3-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAKQVOAWQEVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277964 | |

| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6284-92-0 | |

| Record name | 6284-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B3021397.png)